molecular formula C12H17ClO2S B8755354 5-Benzylsulfonylpentyl chloride CAS No. 14633-40-0

5-Benzylsulfonylpentyl chloride

Cat. No.: B8755354
CAS No.: 14633-40-0
M. Wt: 260.78 g/mol
InChI Key: UYEWUSDKYMQCOU-UHFFFAOYSA-N
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Description

5-Benzylsulfonylpentyl chloride is an organosulfur compound characterized by a pentyl chain (five-carbon alkyl group) bearing a benzylsulfonyl moiety (C₆H₅CH₂SO₂–) and a terminal chloride substituent.

Properties

CAS No.

14633-40-0

Molecular Formula

C12H17ClO2S

Molecular Weight

260.78 g/mol

IUPAC Name

5-chloropentylsulfonylmethylbenzene

InChI

InChI=1S/C12H17ClO2S/c13-9-5-2-6-10-16(14,15)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

UYEWUSDKYMQCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural differences and inferred properties of 5-Benzylsulfonylpentyl chloride and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Reactivity Notes References
This compound Pentyl chain + benzylsulfonyl Benzyl (electron-withdrawing), pentyl ~272.8 (calculated) Moderate reactivity due to benzyl group; increased lipophilicity N/A
p-Toluenesulfonyl chloride Benzene ring Methyl group at para position 190.65 Lower reactivity (electron-donating methyl)
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride Benzene ring Chloro, methoxy, methyl substituents 239.10 Higher reactivity (electron-withdrawing Cl)
2-Chloro-5-formylbenzenesulfonyl chloride Benzene ring Chloro, formyl substituents 235.08 High reactivity (formyl enhances electrophilicity)
5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride Thiophene ring Phenylsulfonyl group 302.78 Conjugated system (thiophene) for materials applications
5-Methyl-1-benzothiophene-2-sulfonyl chloride Benzothiophene ring Methyl substituent 246.73 Solid (mp 83–84°C); irritant

Physical Properties and Solubility

  • Melting Points : Aromatic sulfonyl chlorides (e.g., 5-methyl-1-benzothiophene-2-sulfonyl chloride, mp 83–84°C ) are typically solids, while aliphatic derivatives like this compound are likely liquids at room temperature due to the flexible pentyl chain.
  • Solubility: The pentyl chain enhances solubility in nonpolar solvents compared to purely aromatic derivatives (e.g., TosCl ).

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